Cas no 733719-74-9 (7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER)

7-Chloro-2-methyl-quinoline-3-carboxylic acid ethyl ester is a quinoline-based ester derivative with notable applications in organic synthesis and pharmaceutical intermediates. Its structural features, including the chloro and methyl substituents on the quinoline core, enhance its reactivity and utility in heterocyclic chemistry. The ethyl ester group provides improved solubility and handling properties, facilitating its use in further derivatization reactions. This compound is particularly valuable for constructing complex molecular frameworks, serving as a precursor in the synthesis of biologically active compounds. Its stability under standard conditions and well-characterized reactivity profile make it a reliable choice for research and industrial applications.
7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER structure
733719-74-9 structure
Product Name:7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
CAS No:733719-74-9
MF:C13H12ClNO2
MW:249.692882537842
MDL:MFCD05863550
CID:891647
PubChem ID:329773330
Update Time:2025-11-01

7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • 7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
    • ethyl 7-chloro-2-methylquinoline-3-carboxylate
    • QU008
    • AB22511
    • FT-0706875
    • SCHEMBL1285015
    • MFCD05863550
    • 7-Chloro-2-methyl-quinoline-3-carboxylic acid ethyl ester, AldrichCPR
    • 733719-74-9
    • 7-chloro-2-methylquinoline-3-carboxylic acid ethyl ester
    • DTXSID20588855
    • IQMPORCGKAHSDX-UHFFFAOYSA-N
    • DB-074690
    • MDL: MFCD05863550
    • Inchi: 1S/C13H12ClNO2/c1-3-17-13(16)11-6-9-4-5-10(14)7-12(9)15-8(11)2/h4-7H,3H2,1-2H3
    • InChI Key: IQMPORCGKAHSDX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=CC(C(=O)OCC)=C(C)N=C2C=1

Computed Properties

  • Exact Mass: 249.05600
  • Monoisotopic Mass: 249.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • PSA: 39.19000
  • LogP: 3.37330

7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi

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7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Suppliers

Amadis Chemical Company Limited
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(CAS:733719-74-9)7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
Order Number:A1196388
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:30
Price ($):424.0
Email:sales@amadischem.com

Additional information on 7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER

Professional Introduction to 7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER (CAS No. 733719-74-9)

7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER, identified by its Chemical Abstracts Service (CAS) number 733719-74-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline derivatives family, a class of heterocyclic compounds known for their diverse biological activities and applications in drug development. The structural features of 7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER, particularly the presence of a chloro substituent at the 7-position and a methyl group at the 2-position, along with the ester functionality at the 3-position, contribute to its unique chemical properties and potential therapeutic benefits.

The synthesis of 7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER involves multi-step organic reactions, typically starting from readily available quinoline precursors. The chlorination step at the 7-position is critical, as it introduces a reactive site that can be further functionalized. Subsequent esterification at the 3-position enhances the solubility and bioavailability of the compound, making it more suitable for pharmacological studies. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to improve yield and purity, ensuring that the final product meets stringent quality standards.

In recent years, quinoline derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of 7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER aligns well with these therapeutic targets. Notably, modifications in the quinoline scaffold can significantly alter its biological activity. For instance, studies have shown that substituents at specific positions can enhance binding affinity to target enzymes or receptors, leading to improved efficacy. The chloro group in 7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER may play a crucial role in modulating its interaction with biological targets, potentially making it a valuable scaffold for drug design.

Recent research has highlighted the potential of 7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER in developing novel therapeutic agents. One area of interest is its application in oncology. Quinoline derivatives have demonstrated promising results in inhibiting key enzymes involved in cancer cell proliferation and survival. The ester group in 7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER can be further modified to develop prodrugs that release active metabolites inside cancer cells, thereby increasing treatment specificity and reducing side effects. Additionally, its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders.

The pharmacokinetic profile of 7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER is another critical aspect that has been explored in recent studies. The ester functionality influences its metabolic pathways, affecting both its half-life and bioavailability. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, have been utilized to predict how this compound behaves within biological systems. These studies provide valuable insights into optimizing dosages and delivery methods, ensuring maximal therapeutic benefit while minimizing adverse effects.

Furthermore, the environmental impact of synthesizing and handling 7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER has been a focus of recent research. Sustainable synthetic routes are being developed to reduce waste and energy consumption without compromising yield or purity. Green chemistry principles are being applied, such as using biodegradable solvents and catalytic processes that minimize byproduct formation. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing.

The versatility of 7-CHLORO-2-METHYLCARBOXYLIC ACID ETHYESTER (CAS NO: 73371974) also extends to material science applications beyond pharmaceuticals. Its unique chemical structure makes it a candidate for developing novel polymers or coatings with enhanced durability and functionality. Researchers are exploring how this compound can be incorporated into materials that exhibit improved resistance to degradation or exhibit specific biological responses under certain conditions.

In conclusion, 7-chloroquinolinic acid ethyl ester (CAS no: 73371974) represents a significant advancement in pharmaceutical chemistry with diverse applications ranging from drug development to sustainable materials science. Its structural features, synthesis methods, biological activities, pharmacokinetic properties, environmental considerations,and material science potentialmake it a compound of great interest for future research and innovation.

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Amadis Chemical Company Limited
(CAS:733719-74-9)7-CHLORO-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
A1196388
Purity:99%
Quantity:5g
Price ($):424.0
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